N-(4-cyano-2-nitrophenyl)glycine
Overview
Description
N-(4-cyano-2-nitrophenyl)glycine is an organic compound with the molecular formula C9H7N3O4 It is a derivative of glycine, where the amino group is substituted with a 4-cyano-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-nitrophenyl)glycine typically involves the reaction of 4-cyano-2-nitroaniline with glycine under specific conditions. One common method includes the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as coupling agents in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of an amide bond between the amino group of glycine and the carboxyl group of the substituted aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.
Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: 4-amino-2-cyanophenylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
N-(4-cyano-2-nitrophenyl)glycine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-cyano-2-nitrophenyl)glycine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of glycine.
4-cyano-2-nitroaniline: The precursor used in the synthesis of N-(4-cyano-2-nitrophenyl)glycine.
N-(4-cyano-2-nitrophenyl)alanine: Similar structure but with alanine instead of glycine.
Uniqueness
This compound is unique due to the presence of both the cyano and nitro groups, which confer specific chemical reactivity and potential biological activity. Its glycine backbone also makes it a versatile building block for further chemical modifications .
Properties
IUPAC Name |
2-(4-cyano-2-nitroanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-4-6-1-2-7(11-5-9(13)14)8(3-6)12(15)16/h1-3,11H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALYWATMXCOCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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